molecular formula C17H20N2O3 B085995 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid CAS No. 1038-85-3

1-Cyclohexyl-5-methyl-3-phenylbarbituric acid

Cat. No. B085995
CAS RN: 1038-85-3
M. Wt: 300.35 g/mol
InChI Key: IFXAQRYOAKJCMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-5-methyl-3-phenylbarbituric acid, also known as Hexobarbital, is a barbiturate drug that belongs to the class of sedative-hypnotics. It was first synthesized in 1927 and has been widely used in scientific research for its sedative and hypnotic effects.

Mechanism Of Action

1-Cyclohexyl-5-methyl-3-phenylbarbituric acid acts on the GABA-A receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. It enhances the binding of GABA to the receptor, which leads to an increase in chloride ion influx into the neuron, resulting in hyperpolarization and inhibition of neuronal firing.

Biochemical And Physiological Effects

1-Cyclohexyl-5-methyl-3-phenylbarbituric acid has a number of biochemical and physiological effects. It induces sedation and hypnosis by depressing the activity of the central nervous system. It also has anticonvulsant properties and can be used to treat seizures. In addition, 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid has muscle relaxant properties and can be used to treat muscle spasms.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid in lab experiments is its predictable and consistent effects on the central nervous system. It is also relatively easy to administer and has a relatively long duration of action. However, one limitation of using 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid is its potential for abuse and addiction. It is also a controlled substance and requires special handling and storage.

Future Directions

There are several future directions for research on 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid. One area of interest is the development of new barbiturate drugs that have fewer side effects and are less addictive. Another area of interest is the use of 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid in combination with other drugs to enhance its sedative and hypnotic effects. Finally, there is a need for further research on the long-term effects of 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid use on the central nervous system and other organ systems.

Synthesis Methods

1-Cyclohexyl-5-methyl-3-phenylbarbituric acid can be synthesized by reacting cyclohexanone with malonic acid, followed by reacting the resulting product with phenylhydrazine to yield 5-phenyl-2,4-pentanedione. The final step involves reacting 5-phenyl-2,4-pentanedione with urea to produce 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid.

Scientific Research Applications

1-Cyclohexyl-5-methyl-3-phenylbarbituric acid has been widely used in scientific research as a sedative and hypnotic agent. It is commonly used in animal studies to induce sleep and reduce anxiety. 1-Cyclohexyl-5-methyl-3-phenylbarbituric acid has also been used in studies on the effects of sedatives on the central nervous system and the respiratory system.

properties

CAS RN

1038-85-3

Product Name

1-Cyclohexyl-5-methyl-3-phenylbarbituric acid

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

1-cyclohexyl-5-methyl-3-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C17H20N2O3/c1-12-15(20)18(13-8-4-2-5-9-13)17(22)19(16(12)21)14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3

InChI Key

IFXAQRYOAKJCMN-UHFFFAOYSA-N

SMILES

CC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3

Canonical SMILES

CC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3

synonyms

1-Cyclohexyl-5-methyl-3-phenylbarbituric acid

Origin of Product

United States

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